3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds, such as pyrrolidine and piperazine derivatives, has been a focus in the development of potential therapeutic agents, showcasing the chemical versatility and importance of these scaffolds in medicinal chemistry. Notably, compounds have been synthesized for their binding affinities to dopamine receptors, indicating their potential use in neuroscience research (Fang-wei, 2013).
Receptor Binding Affinity
- Piperazine-1-yl-1H-indazole derivatives have played a significant role in medicinal chemistry, with novel compounds being synthesized for their receptor binding affinities. Docking studies for these compounds have also been presented, highlighting their importance in understanding receptor-ligand interactions and the development of new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Molecular Docking and Pharmacological Potential
- Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors, exemplifies the application of these compounds in developing diagnostic tools for neurological conditions (Eskola et al., 2002).
Chemical Structure and Properties
- Studies on the crystal structures of related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, contribute to our understanding of their chemical properties and potential interactions in biological systems. These insights are valuable for the design of new compounds with improved efficacy and safety profiles (Ullah & Altaf, 2014).
Antitumor and Antitumor Activity
- Synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes and related compounds have been conducted for their cytotoxic activity against several tumor cell lines, showcasing the potential of such compounds in cancer research. Compounds with specific substituent groups have shown significant cytotoxicity, indicating their potential as antitumor agents (Naito et al., 2005).
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-12-23(13-11-21)29(34-17-15-33(16-18-34)26-9-4-3-8-25(26)31)28-27(36)19-22(2)35(30(28)37)20-24-7-5-6-14-32-24/h3-14,19,29,36H,15-18,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKPZDOWZSCFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.